![molecular formula C13H8ClNO5 B1406854 4-Chloro-3-(4-nitrophenoxy)benzoic acid CAS No. 1417568-07-0](/img/structure/B1406854.png)
4-Chloro-3-(4-nitrophenoxy)benzoic acid
Overview
Description
“4-Chloro-3-(4-nitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9NO5 . It is also known by its IUPAC name "4-(4-Nitrophenoxy)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(4-nitrophenoxy)benzoic acid” consists of a benzoic acid group attached to a nitrophenoxy group . The average mass of the molecule is 259.214 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-(4-nitrophenoxy)benzoic acid” include a solid form and a melting point of 238-242 °C . The compound has a molecular weight of 259.21 .
Scientific Research Applications
Synthesis and Applications in Polymer Chemistry
Synthesis of AB-type Monomers for Polybenzimidazoles The compound, 4-Chloro-3-(4-nitrophenoxy)benzoic acid, has been used in the synthesis of AB-type monomers for polybenzimidazoles. These monomers have potential applications in high-performance polymers due to their thermal stability and mechanical properties. For instance, the synthesis involves an SN Ar reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, yielding related compounds used as intermediates in the polymer synthesis process (Begunov & Valyaeva, 2015).
Use in Dye Synthesis for Synthetic Polymer Fibers Moreover, derivatives of 4-Chloro-3-(4-nitrophenoxy)benzoic acid have been involved in the synthesis of dyes. Specifically, the condensation of 4-chloro-1,8-naphthalic anhydride with 2-nitrophenol leads to intermediates, which upon further reactions, yield dyes such as benzo[k, l]xanthene–3, 4–dicarboximides and benzimidazoxanthenoisoquinolinones. These dyes impart fluorescent greenish-yellow to orange hues to polyester fibers, showcasing good fastness to light and sublimation (Peters & Behesti, 2008).
Environmental Applications
Purification of Water Using Photocatalysis In the field of environmental science, the photocatalytic properties of TiO2 have been leveraged for the purification of water, where compounds like 4-Chloro-3-(4-nitrophenoxy)benzoic acid play a role in the mineralization and degradation of organic pollutants under near UV light illumination. This process effectively oxidizes various organic compounds to carbon dioxide, indicating the potential of such compounds in enhancing photocatalytic water purification processes (Matthews, 1990).
Safety and Hazards
“4-Chloro-3-(4-nitrophenoxy)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
4-chloro-3-(4-nitrophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-11-6-1-8(13(16)17)7-12(11)20-10-4-2-9(3-5-10)15(18)19/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGCYTXTQPYRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4-nitrophenoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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